amine CAS No. 1218404-81-9](/img/structure/B1518153.png)
[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
概要
説明
1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl: amine is a versatile organic compound with the molecular formula C₁₄H₁₇NS It is characterized by a benzothiophene ring fused to a cyclopropyl group, with a methylamine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine typically involves the following steps:
Benzothiophene Derivatization: : The starting material, benzothiophene, undergoes functionalization to introduce the cyclopropyl group at the 3-position.
Cyclopropanation: : The cyclopropyl group is introduced using cyclopropanation reactions, often involving diazo compounds and metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxidized derivatives.
Reduction: : Reduction reactions can reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can replace one or more substituents on the benzothiophene ring or cyclopropyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
作用機序
The mechanism by which 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
類似化合物との比較
Similar Compounds
Benzothiophene derivatives: : Other benzothiophene compounds with different substituents.
Cyclopropylamine derivatives: : Compounds containing cyclopropylamine groups with varying substituents.
Uniqueness
What sets 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine apart is its specific combination of the benzothiophene ring and the cyclopropyl group, which provides unique chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
1-(1-benzothiophen-3-yl)-N-methyl-1-(2-methylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-9-7-11(9)14(15-2)12-8-16-13-6-4-3-5-10(12)13/h3-6,8-9,11,14-15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAJMOZGDQACAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(C2=CSC3=CC=CC=C32)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



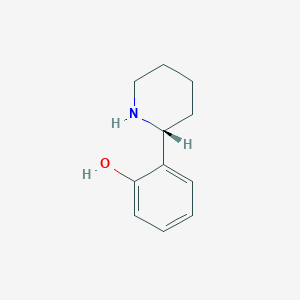
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)
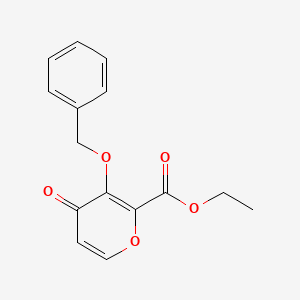

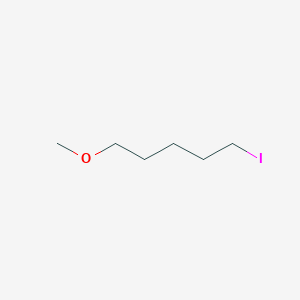
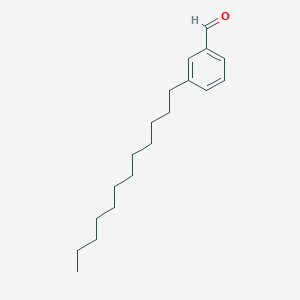
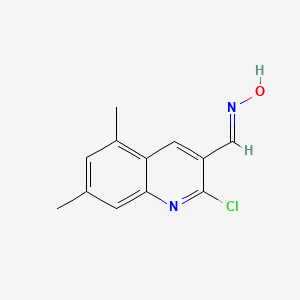
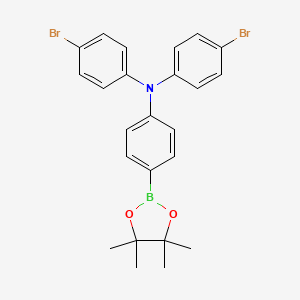
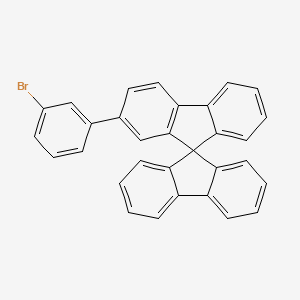
![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)
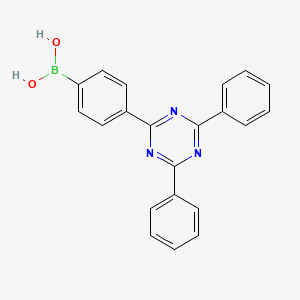
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
